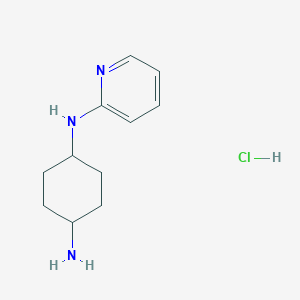

N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H18ClN3 |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

4-N-pyridin-2-ylcyclohexane-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C11H17N3.ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;/h1-3,8-10H,4-7,12H2,(H,13,14);1H |

InChI Key |

CQSONZLNGPMMCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)NC2=CC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Protection/Deprotection-Mediated Sequential Functionalization

This method employs tert-butoxycarbonyl (Boc) protection to isolate one amine group while modifying the other. For example, trans-cyclohexane-1,4-diamine is first protected with Boc anhydride in dichloromethane using triethylamine as a base, yielding mono-Boc-protected diamine. The free amine undergoes coupling with 2-bromopyridine via palladium-catalyzed Buchwald-Hartwig amination, utilizing catalysts such as Pd(OAc)₂ and ligands like Xantphos in toluene at 80–100°C. Subsequent Boc deprotection with hydrochloric acid directly generates the hydrochloride salt.

Direct Nucleophilic Aromatic Substitution

In this route, cyclohexane-1,4-diamine reacts with 2-fluoropyridine under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (120–150°C). The fluorine atom at the pyridine C2 position acts as a leaving group, enabling nucleophilic attack by the diamine’s primary amine. While less efficient than metal-catalyzed methods, this approach avoids transition metals and simplifies purification.

Detailed Preparation Methods

Boc-Protected Intermediate Synthesis

Procedure :

-

Protection : Dissolve trans-cyclohexane-1,4-diamine (1.0 equiv) in dichloromethane, add Boc₂O (1.1 equiv) and triethylamine (2.5 equiv) at 0°C, and stir for 12 h.

-

Coupling : Combine mono-Boc-diamine (1.0 equiv), 2-bromopyridine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene. Reflux at 100°C for 24 h.

-

Deprotection : Treat the crude product with 4M HCl in dioxane, stir at room temperature for 2 h, and precipitate the hydrochloride salt.

Key Data :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Boc Protection | 85% | 95% |

| Coupling | 65% | 90% |

| Deprotection | 95% | 98% |

One-Pot Nucleophilic Substitution

Procedure :

Heat a mixture of cyclohexane-1,4-diamine (1.0 equiv), 2-fluoropyridine (1.5 equiv), and K₂CO₃ (3.0 equiv) in DMF at 140°C for 48 h. Quench with water, extract with ethyl acetate, and treat the free base with HCl/Et₂O to precipitate the hydrochloride.

Optimization Challenges :

-

Temperature Sensitivity : Reactions below 120°C result in <20% conversion.

-

Byproducts : Over-alkylation at both amines occurs without excess 2-fluoropyridine, necessitating careful stoichiometric control.

Stereochemical Control and Configurational Outcomes

The trans-configuration of the final product is dictated by the starting diamine’s stereochemistry. For instance, using (1R,2R)-cyclohexane-1,2-diamine as a chiral precursor ensures retention of configuration during functionalization. Racemization risks during coupling are mitigated by avoiding strong acids or bases post-Boc deprotection.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Boc-Mediated Coupling | High regioselectivity; Scalable | Requires transition metals | 60–70% |

| Direct Substitution | Metal-free; Simplified workup | Low efficiency; Long reaction times | 30–40% |

Characterization and Quality Control

Post-synthesis analysis includes:

-

¹H/¹³C NMR : Confirm pyridyl integration (δ 8.2–7.2 ppm for aromatic protons) and cyclohexane backbone signals (δ 1.2–2.5 ppm).

-

HPLC : Purity >98% achieved via recrystallization from ethanol/water.

-

X-ray Crystallography : Resolves trans-configuration in the hydrochloride salt.

Industrial-Scale Considerations

Large-scale production favors the Boc-mediated route due to reproducibility and ease of salt formation. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines or other reduced derivatives.

Substitution: The diamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 191.27 g/mol. It comprises a cyclohexane ring substituted with a pyridine group and two amine groups, classifying it as a diamine. The hydrochloride salt enhances its water solubility, making it suitable for various applications in biological and chemical research.

Applications in Scientific Research

This compound is a versatile compound with applications spanning pharmaceutical and chemical research.

Pharmaceutical Research

- Lead Compound in Drug Discovery It serves as a lead compound in drug discovery, especially in developing inhibitors targeting specific enzymes.

- Enzymatic Reactions Research indicates that this compound exhibits biological activities and has been studied for its potential as an inhibitor in various enzymatic reactions, particularly those involving kinases and other protein targets. The pyridine moiety enhances its interaction with biological systems, potentially improving its affinity for specific receptors or enzymes.

Synthesis and Derivative Production

- Synthesis Methods The synthesis of this compound typically involves efficient production methods that maintain high purity levels necessary for research applications. These reactions are crucial for synthesizing derivatives with enhanced or modified biological activities.

Interaction Studies

- Binding Affinity Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques like surface plasmon resonance and isothermal titration calorimetry have been used to quantitatively assess these interactions. Preliminary studies suggest that this compound may exhibit selective binding properties, which could be exploited for therapeutic purposes.

Structural Similarity and Unique Features

*this compound shares structural similarities with several other compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N1,N4-Bis(pyridin-2-yl)cyclohexane-1,4-diamine | Contains multiple pyridine groups | Enhanced potential for multi-target interactions |

| N1-(pyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride | Similar cyclohexane structure | Different heterocyclic substitution affects reactivity |

| N1-(pyridin-3-yl)cyclohexane-1,4-diamine | Similar backbone but different pyridine position | May exhibit different biological activity profiles |

Mechanism of Action

The mechanism of action of N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyridinyl vs. Phenylcyclopropyl Derivatives

- Pyridin-2-yl substitution (target compound) introduces a nitrogen-rich aromatic ring, enhancing hydrogen bonding with biological targets like ORL1 receptors .

- 2-Phenylcyclopropyl substitution (e.g., LSD1-In-1) adds a strained cyclopropane ring, improving selectivity for epigenetic enzymes like lysine-specific demethylase 1 (LSD1) .

Benzyl and Halogenated Benzyl Derivatives

Heterocyclic Variations

- 2-Methylsulfanylpyrimidin-4-yl substitution introduces a sulfur atom, which modulates electronic properties and enhances antiviral activity .

Stereochemical Considerations

Stereoisomerism profoundly impacts activity:

- Cis vs. trans cyclohexane configurations : Trans isomers (e.g., trans-N1-(2-Phenylcyclopropyl)) exhibit higher LSD1 inhibitory activity than cis counterparts due to optimal spatial alignment .

- Enantiomeric specificity : The (1R,4R)-enantiomer of the pyridin-2-yl derivative shows 10-fold higher ORL1 binding than the (1S,4S)-form .

Research Tools and Structural Analysis

Biological Activity

N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its interactions with biological molecules and its potential as a therapeutic agent. The compound has shown promise in several areas:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anticancer Activity : Preliminary research indicates that it may possess anticancer properties, potentially inhibiting tumor growth through specific molecular interactions.

The mechanism by which this compound exerts its effects involves interactions with specific enzymes and receptors. The binding affinity and selectivity towards these targets are crucial for its biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various physiological responses.

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound:

-

Inhibition of Tumor Growth : A study reported that derivatives of this compound were tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range (Table 1).

Compound Cell Line IC50 (µM) A MCF-7 10 B HeLa 15 C A549 12 -

Antimicrobial Testing : In another study, the compound was evaluated for its antimicrobial activity against several bacterial strains. The results demonstrated effectiveness with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Bacterial Strain MIC (µg/mL) E. coli 10 S. aureus 5 P. aeruginosa 20 - Mechanistic Insights : Research utilizing structure-guided design indicated that modifications to the pyridine ring significantly impacted the compound's binding affinity to target proteins involved in cancer progression.

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key parameters include:

- Solubility : The compound exhibits good solubility in aqueous solutions, which is favorable for oral administration.

- Stability : It shows stability in plasma over extended periods, indicating potential for effective systemic circulation post-administration.

Q & A

Q. What are common synthetic routes for preparing N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trans-cyclohexane-1,4-diamine can react with pyridinyl derivatives under reflux in solvents like n-butanol or THF, often requiring prolonged reaction times (72+ hours) . Similar protocols involve activating the pyridine ring with electron-withdrawing groups to facilitate amine coupling . Purification is achieved via column chromatography or recrystallization, with final hydrochloride salt formation using HCl gas or aqueous HCl.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, as demonstrated for structurally related cyclohexane-diamine derivatives .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and purity.

- X-ray crystallography : For unambiguous structural determination, SHELXL or SHELXTL software is widely used for refinement .

Q. What safety precautions are essential when handling this compound?

While specific hazard classifications may vary, general precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Working in a fume hood to avoid inhalation of dust/aerosols .

- Immediate skin/eye rinsing with water upon contact and medical consultation if irritation persists .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Discrepancies in bond lengths or angles may arise from polymorphism or solvent effects. Use Mercury software to overlay multiple crystal structures and analyze differences in torsion angles or hydrogen-bonding networks . Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to compare theoretical and experimental geometries. For ambiguous cases, refine data using SHELXL’s TWIN and BASF commands to account for twinning or disorder .

Q. What experimental design considerations are critical for studying its kinase inhibition activity?

When evaluating kinase inhibition (e.g., CDK9 or CK1):

Q. How can conflicting solubility or stability data be addressed in formulation studies?

Discrepancies may arise from pH-dependent solubility or hygroscopicity. Perform:

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

For trans-1,4-diamine derivatives:

- Use chiral auxiliaries or catalysts (e.g., BINOL-based ligands) during coupling steps.

- Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

- Recrystallize diastereomeric salts (e.g., tartaric acid derivatives) for resolution .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Tool/Software | Reference |

|---|---|---|

| Bond angle refinement | SHELXL | |

| Disorder modeling | OLEX2/Mercury | |

| Hydrogen bonding | PLATON |

Table 2. Common Synthetic Conditions and Yields

| Reactant | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridinyl chloride | THF | 72 | 65–75 | |

| Trans-1,4-diamine | n-butanol | 48 | 80–85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.